N-(2,3-difluorophenyl)oxolane-2-carboxamide
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Overview
Description
N-(2,3-difluorophenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C11H11F2NO2 It is characterized by the presence of a difluorophenyl group attached to an oxolane ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)oxolane-2-carboxamide typically involves the condensation reaction of 2,3-difluoroaniline with oxolane-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or alkyl-substituted derivatives.
Scientific Research Applications
N-(2,3-difluorophenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)oxolane-2-carboxamide
- N-(3,4-difluorophenyl)oxolane-2-carboxamide
- N-(2,3-dichlorophenyl)oxolane-2-carboxamide
Uniqueness
N-(2,3-difluorophenyl)oxolane-2-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxolane ring also contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11F2NO2/c12-7-3-1-4-8(10(7)13)14-11(15)9-5-2-6-16-9/h1,3-4,9H,2,5-6H2,(H,14,15) |
InChI Key |
IFRNHBFFLMBYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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